molecular formula C4H7N B1312585 But-3-yn-2-amine CAS No. 30389-17-4

But-3-yn-2-amine

Cat. No. B1312585
M. Wt: 69.11 g/mol
InChI Key: ZZRMYOZQUCUWFT-UHFFFAOYSA-N
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Patent
US03959311

Procedure details

The compound 3-amino-1-butyne was treated with γ-chlorobutyryl chloride giving 3-(γ-chlorobutyramido)-1-butyne, m.p. 50°-51°C., which was ring-closed to N-(1-methylpropargyl)-pyrrolidin-2-one with the boiling point 71°C. at 0.8 mm Hg. Treatment of this product with formaldehyde and pyrrolidine yielded a reaction product which was isolated and purified as the sesquioxalate. It melted at 117°-119°C. after recrystallization from ethanol-ether.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([CH3:5])[C:3]#[CH:4].[Cl:6][CH2:7][CH2:8][CH2:9][C:10](Cl)=[O:11]>>[Cl:6][CH2:7][CH2:8][CH2:9][C:10]([NH:1][CH:2]([CH3:5])[C:3]#[CH:4])=[O:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(C#C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCC(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCCCC(=O)NC(C#C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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